molecular formula C15H12ClN3O3 B14531764 3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid CAS No. 62526-15-2

3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid

Cat. No.: B14531764
CAS No.: 62526-15-2
M. Wt: 317.72 g/mol
InChI Key: HZXKORHMMRRDLH-UHFFFAOYSA-N
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Description

3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a suitable keto acid, followed by the introduction of a phenylhydrazine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydroxide, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromoanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid
  • 3-(3-Fluoroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid
  • 3-(3-Methoxyanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid

Uniqueness

3-(3-Chloroanilino)-3-oxo-2-(2-phenylhydrazinylidene)propanoic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering unique properties and applications.

Properties

CAS No.

62526-15-2

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

3-(3-chloroanilino)-3-oxo-2-(phenylhydrazinylidene)propanoic acid

InChI

InChI=1S/C15H12ClN3O3/c16-10-5-4-8-12(9-10)17-14(20)13(15(21)22)19-18-11-6-2-1-3-7-11/h1-9,18H,(H,17,20)(H,21,22)

InChI Key

HZXKORHMMRRDLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)NC2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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